molecular formula C21H16O4 B15202703 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B15202703
M. Wt: 332.3 g/mol
InChI Key: JLZIRLBKNJBDTB-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with a complex structure that includes a benzyloxy group, a formyl group, and a carboxylic acid group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy group, and subsequent formylation and carboxylation. One common method involves the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 3-carboxyphenylboronic acid, followed by formylation using Vilsmeier-Haack reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also play a role in modulating the compound’s solubility and bioavailability .

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-(3-formyl-4-phenylmethoxyphenyl)benzoic acid

InChI

InChI=1S/C21H16O4/c22-13-19-12-18(16-6-8-17(9-7-16)21(23)24)10-11-20(19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24)

InChI Key

JLZIRLBKNJBDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)C=O

Origin of Product

United States

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